molecular formula C18H20N2O3 B10780753 3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide

3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide

Cat. No.: B10780753
M. Wt: 312.4 g/mol
InChI Key: VUUQDUOSMQTMAR-UHFFFAOYSA-N
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Description

3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyloxy group, a methoxy group, and a pyridin-2-yl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.

Major Products Formed

    Oxidation: Formation of formyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxy and methoxy groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-cyclopentyloxy-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C18H20N2O3/c1-22-15-10-9-13(12-16(15)23-14-6-2-3-7-14)18(21)20-17-8-4-5-11-19-17/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,19,20,21)

InChI Key

VUUQDUOSMQTMAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)OC3CCCC3

Origin of Product

United States

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